molecular formula C24H26N2O2 B607391 Evocalcet CAS No. 870964-67-3

Evocalcet

货号 B607391
CAS 编号: 870964-67-3
分子量: 374.48
InChI 键: RZNUIYPHQFXBAN-XLIONFOSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evocalcet, also known by the trade name Orkedia, is a drug used for the treatment of hyperparathyroidism . It acts as a calcium-sensing receptor agonist . In 2018, it was approved in Japan for the treatment of secondary hyperparathyroidism in patients on dialysis .


Synthesis Analysis

During the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .


Molecular Structure Analysis

Evocalcet belongs to the class of organic compounds known as phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

In the preparation of Evocalcet, eleven process-related impurities were detected in the reaction solution of the last step at levels of 0.05%- 2.50% by a new HPLC method . Ten impurities were separated from the enriched mother liquor and synthesized directly . These impurities were characterized and identified by HRMS and NMR spectra .


Physical And Chemical Properties Analysis

Evocalcet has a molecular formula of C24H26N2O2 and a molecular weight of 374.48 .

科学研究应用

1. Treatment of Secondary Hyperparathyroidism in Hemodialysis Patients

  • Application Summary: Evocalcet is used for the long-term treatment of secondary hyperparathyroidism (SHPT) in hemodialysis patients. SHPT is a major complication in chronic hemodialysis patients, where persistent high parathyroid hormone (PTH) secretion increases bone turnover, resulting in bone fractures and vascular calcification .
  • Methods of Application: In a five-year prospective cohort study, a cohort of 147 chronic hemodialysis patients on cinacalcet to manage SHPT was simultaneously switched to the lowest dose of evocalcet (1 mg/day) and prospectively followed for 5 years in real-world clinical settings .
  • Results/Outcomes: The median evocalcet dose was 1 mg/day at 0.5 years, and it remained stable at 2 mg/day from 1 to 5 years after the prescription initiation. Serum parathyroid hormone, corrected calcium, phosphorus, and total alkaline phosphatase levels showed no significant changes compared with their levels at the time of the switch and remained stable over the 5-year period .

2. Long-Term Efficacy and Safety of Evocalcet in Japanese Patients with Secondary Hyperparathyroidism Receiving Hemodialysis

  • Application Summary: This study aimed to evaluate the long-term safety and efficacy of evocalcet in Japanese patients with secondary hyperparathyroidism receiving hemodialysis .
  • Methods of Application: In this phase 3, multicenter, open-label study, a total of 137 SHPT patients undergoing hemodialysis were enrolled, of whom 113 switched from cinacalcet to evocalcet .
  • Results/Outcomes: The percentage of patients achieving the target intact parathyroid hormone concentration increased from 40.9% to 72.3% with 52-week treatment. The corrected serum calcium and phosphorus levels remained largely unchanged throughout the study .

3. Evocalcet with Vitamin D Receptor Activator Treatment for Secondary Hyperparathyroidism

  • Application Summary: This study evaluated the efficacy and safety of combined once-daily oral evocalcet and intravenous vitamin D receptor activator treatment for secondary hyperparathyroidism patients undergoing maintenance hemodialysis .
  • Methods of Application: The study stratified the efficacy and safety of the treatment based on the weekly vitamin D receptor activator dose. The effects of the vitamin D receptor activator were assessed on the basis of intact parathyroid hormone, corrected calcium, phosphorus, and fibroblast growth factor-23 levels .
  • Results/Outcomes: The study found that more patients achieved the corrected calcium target and exhibited decreased fibroblast growth factor-23 synthesis with evocalcet and concomitant vitamin D receptor activator. The incidence of hypocalcemia also decreased .

4. Efficacy and Safety of Evocalcet in Japanese Peritoneal Dialysis Patients

  • Application Summary: This study aimed to evaluate the efficacy and safety of evocalcet in Japanese peritoneal dialysis patients .
  • Methods of Application: The study recorded adverse events, drug-related adverse events, gastrointestinal-related adverse events, clinical laboratory values (e.g., corrected serum calcium concentrations), body weight, vital signs, and 12-lead electrocardiogram (ECG) .
  • Results/Outcomes: The study found that evocalcet was effective and safe for use in Japanese peritoneal dialysis patients .

5. Evocalcet in Combination with Vitamin D Receptor Activator for Secondary Hyperparathyroidism

  • Application Summary: This study evaluated the efficacy and safety of combined once-daily oral evocalcet and intravenous vitamin D receptor activator treatment for secondary hyperparathyroidism patients undergoing maintenance hemodialysis .
  • Methods of Application: The study stratified the efficacy and safety of the treatment based on the weekly vitamin D receptor activator dose. The effects of the vitamin D receptor activator were assessed on the basis of intact parathyroid hormone, corrected calcium, phosphorus, and fibroblast growth factor-23 levels .
  • Results/Outcomes: The study found that more patients achieved the corrected calcium target and exhibited decreased fibroblast growth factor-23 synthesis with evocalcet and concomitant vitamin D receptor activator. The incidence of hypocalcemia also decreased .

6. Efficacy and Safety of Evocalcet in Japanese Peritoneal Dialysis Patients

  • Application Summary: This study aimed to evaluate the efficacy and safety of evocalcet in Japanese peritoneal dialysis patients .
  • Methods of Application: The study recorded adverse events, drug-related adverse events, gastrointestinal-related adverse events, clinical laboratory values (e.g., corrected serum calcium concentrations), body weight, vital signs, and 12-lead electrocardiogram (ECG) .
  • Results/Outcomes: The study found that evocalcet was effective and safe for use in Japanese peritoneal dialysis patients .

未来方向

Evocalcet has been developed as a new calcimimetic agent for hemodialysis patients with secondary hyperparathyroidism, eliciting fewer gastrointestinal symptoms and drug interactions . It has been evaluated for efficacy, safety, and optimal starting dose in patients with secondary hyperparathyroidism undergoing hemodialysis . The dose response and safety of all administered doses of Evocalcet were confirmed, as well as the efficacy of Evocalcet ≥1 mg . Therefore, Evocalcet 1 mg was considered appropriate as an initial dose for patients with secondary hyperparathyroidism .

属性

IUPAC Name

2-[4-[(3S)-3-[[(1R)-1-naphthalen-1-ylethyl]amino]pyrrolidin-1-yl]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2/c1-17(22-8-4-6-19-5-2-3-7-23(19)22)25-20-13-14-26(16-20)21-11-9-18(10-12-21)15-24(27)28/h2-12,17,20,25H,13-16H2,1H3,(H,27,28)/t17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNUIYPHQFXBAN-XLIONFOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCN(C3)C4=CC=C(C=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101132784
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Evocalcet

CAS RN

870964-67-3
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870964-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Evocalcet [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870964673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Evocalcet
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12388
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(3S)-3-[[(1R)-1-(1-Naphthalenyl)ethyl]amino]-1-pyrrolidinyl]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101132784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EVOCALCET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E58MLH082P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
…, R Shimazaki, T Akizawa, Evocalcet Study Group - Kidney international, 2018 - Elsevier
… of the efficacy and safety of evocalcet, a new oral calcimimetic, to … evocalcet or cinacalcet (317 patients each) for 30 weeks. The primary efficacy endpoint was non-inferiority of evocalcet …
Number of citations: 71 www.sciencedirect.com
K Yokoyama, R Shimazaki, M Fukagawa, T Akizawa - Scientific reports, 2019 - nature.com
… Evocalcet has been developed to address these issues, but the long-term safety and efficacy of evocalcet … those patients who switched from cinacalcet to evocalcet. A total of 137 SHPT …
Number of citations: 26 www.nature.com
T Akizawa, K Ikejiri, Y Kondo, Y Endo… - Therapeutic …, 2020 - Wiley Online Library
… cinacalcet to evocalcet, the safety and efficacy of switching from cinacalcet to evocalcet in a … -term safety and efficacy of evocalcet, were examined in the evocalcet dose range of 1–12 …
Number of citations: 22 onlinelibrary.wiley.com
N Hamano, Y Endo, T Kawata… - Expert Review of …, 2020 - Taylor & Francis
… To overcome these unmet needs, we have developed a new oral calcimimetic agent evocalcet, which has recently been approved by the Pharmaceutical Affairs Act in Japan. …
Number of citations: 2 www.tandfonline.com
T Kawata, S Tokunaga, M Murai, N Masuda… - PLoS …, 2018 - journals.plos.org
… emptying in rats, while evocalcet did no marked effects on it. Evocalcet also demonstrated the less … The pharmacological effects of evocalcet were observed at lower doses because of its …
Number of citations: 52 journals.plos.org
T Shigematsu, R Shimazaki, M Fukagawa… - Clinical Pharmacology …, 2018 - Taylor & Francis
… male adults demonstrated that evocalcet is effective, tolerable… evocalcet administered orally in single and multiple doses in SHPT patients receiving hemodialysis. In this study, evocalcet …
Number of citations: 16 www.tandfonline.com
…, R Shimazaki, M Fukagawa, Evocalcet Study Group - Plos one, 2018 - journals.plos.org
… doses of evocalcet, as well as the efficacy of ≥1 mg evocalcet. Therefore, evocalcet at a dose of … Based on the present efficacy results, evocalcet at a dose of 2 mg may be beneficial for …
Number of citations: 22 journals.plos.org
T Shigematsu, S Asada, Y Endo, T Kawata… - Plos one, 2022 - journals.plos.org
… 3 head-to-head comparison study of evocalcet and cinacalcet in … combined once-daily oral evocalcet and intravenous vitamin D … Evocalcet with concomitant vitamin D receptor activator …
Number of citations: 2 journals.plos.org
…, M Fukagawa, Evocalcet Study Group - Clinical drug …, 2018 - Springer
… single and multiple administration of evocalcet at doses up to … of evocalcet 12 mg. In healthy subjects, the tolerability and safety of evocalcet were observed for a single dose of evocalcet …
Number of citations: 15 link.springer.com
F Koiwa, S Tokunaga, S Asada, Y Endo… - Kidney International …, 2021 - Elsevier
… Evocalcet was approved in 2018 and is marketed in Japan only. Currently, there is … for evocalcet compared with cinacalcet; thus, it is critical to obtain more clinical evidence for evocalcet…
Number of citations: 5 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。